Mequidox

Genotoxicity Drug safety Veterinary antimicrobials

Mequidox (CAS 16915-79-0), also designated mequindox, is a synthetic quinoxaline-1,4-dioxide (QdNO) antibacterial agent with a monoisotopic mass of 206.07 Da. Developed by the Lanzhou Institute of Animal Husbandry and Veterinary Drugs in the 1980s and approved as a National Class I New Veterinary Drug in China in 1985, it functions primarily as a bacterial DNA synthesis inhibitor.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 16915-79-0
Cat. No. B095265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMequidox
CAS16915-79-0
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
InChIInChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3
InChIKeyMZRHTYDFTZJMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mequidox (CAS 16915-79-0) Procurement Guide: Core Identity and Class Positioning


Mequidox (CAS 16915-79-0), also designated mequindox, is a synthetic quinoxaline-1,4-dioxide (QdNO) antibacterial agent with a monoisotopic mass of 206.07 Da [1]. Developed by the Lanzhou Institute of Animal Husbandry and Veterinary Drugs in the 1980s and approved as a National Class I New Veterinary Drug in China in 1985, it functions primarily as a bacterial DNA synthesis inhibitor [2] . The compound possesses a 2-(hydroxymethyl)-3-methylquinoxaline 1,4-dioxide core structure and is formulated as a yellow crystalline powder soluble in acetone, chloroform, and benzene, with limited aqueous solubility . Within the QdNO family—which includes carbadox, olaquindox, quinocetone, and cyadox—mequidox occupies a distinct position defined by its specific side-chain chemistry, intermediate metabolic deoxidation rate, and unique regulatory trajectory.

Why Mequidox Cannot Be Interchanged with Carbadox, Olaquindox, or Other QdNOs: The Substitution Risk Guide


Superficial structural homology among quinoxaline-1,4-dioxides has led to procurement assumptions that carbadox, olaquindox, quinocetone, or cyadox can serve as drop-in replacements for mequidox. This is incorrect. Each QdNO possesses a distinct side-chain substituent—mequidox bears a 2-hydroxymethyl group, whereas carbadox carries a 2-carbomethoxyhydrazone and olaquindox a 2-carboxamide-N-(2-hydroxyethyl) moiety [1]. These structural differences directly control the rate of N→O reductive metabolism in hepatic microsomes, with the rank order of deoxidation rates differing between species and oxygen conditions [2]. Consequently, the genotoxic potency, target-organ toxicity profile, and tissue residue marker identity vary substantially across the class. Regulatory divergence further precludes substitution: carbadox and olaquindox have been banned in the European Union since September 1999 owing to mutagenicity and carcinogenicity findings, whereas mequindox remains an approved veterinary antimicrobial in China [3] [4].

Mequidox Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest QdNO Analogs


Genotoxicity Profile: Mequindox vs. Carbadox in a Multi-Endpoint OECD Battery

In a direct comparative study following OECD guidelines, mequindox (MEQ) and carbadox (CBX) were evaluated across five genotoxicity assays [1]. In the in vitro Salmonella reverse mutation test (Ames), chromosome aberration test, unscheduled DNA synthesis (UDS) assay, and HGPRT gene mutation test—both with and without S9 metabolic activation—MEQ and CBX both exhibited strong, concentration-dependent mutagenicity. The genotoxic potential of MEQ was judged to be equal to or slightly higher than that of CBX in these in vitro systems [1]. However, in the in vivo mouse bone marrow micronucleus test, CBX produced a significantly greater increase in the proportion of micronucleated polychromatic erythrocytes than did MEQ, suggesting that MEQ may generate less chromosomal damage in a whole-organism context despite comparable in vitro potency [1].

Genotoxicity Drug safety Veterinary antimicrobials

In Vitro Antibacterial Potency: Mequindox vs. Quinocetone Against Aquaculture Pathogens

A broth microdilution study directly compared mequindox (MEQ) and quinocetone (QCT) against five pathogenic bacteria isolated from diseased sea cucumber (Apostichopus japonicus) [1]. Against Pseudoalteromonas nigrifaciens, Vibrio splendidus, V. parahaemolyticus, V. harveyi, and V. alginolyticus, MEQ exhibited minimum inhibitory concentrations (MIC) of 2–8 μg/mL and minimum bactericidal concentrations (MBC) of 4–16 μg/mL. By contrast, QCT showed MIC values of 16–32 μg/mL and MBC uniformly at 32 μg/mL. This represents a 2- to 16-fold potency advantage for MEQ across the panel. Against V. splendidus specifically, MEQ recorded an MIC and MBC both at 4 μg/mL, an 8-fold superiority over QCT [1].

Antibacterial susceptibility Aquaculture MIC/MBC

Regulatory Availability: Mequindox as the Sole Accessible QdNO in Markets Where Carbadox and Olaquindox Are Prohibited

Regulatory divergence creates a hard procurement filter. Carbadox and olaquindox were prohibited as animal feed additives in the European Union effective September 1999 and subsequently by Health Canada in 2001, driven by evidence of mutagenicity, developmental toxicity, and carcinogenicity [1] [2]. In contrast, mequindox received approval as a National Class I New Veterinary Drug by the Chinese Ministry of Agriculture in 1985 and was codified into the Veterinary Drug Specification of the People's Republic of China in 1992 . As of the most recent regulatory assessments, mequindox and quinocetone remain the only two QdNOs actively approved for livestock use in China, while cyadox remains under development as a next-generation, purportedly safer candidate [3]. This means that for any research group, animal health company, or livestock operation operating in markets aligned with Chinese veterinary regulations—or requiring an approved QdNO reference standard for analytical method development—mequindox is one of very few legally accessible options.

Regulatory compliance Veterinary drug procurement Market access

Metabolic Deoxidation Rate Ranking: Mequindox Occupies an Intermediate Position Predictive of DNA Damage Potential

A systematic comparative study using LC/MS-IT/TOF quantified the relative deoxidation rates of five classical QdNOs—quinocetone (QCT), mequindox (MEQ), carbadox (CBX), olaquindox (OLA), and cyadox (CYA)—in both rat and pig liver microsomes [1]. Under low-oxygen conditions in rat microsomes, the rank order of combined desoxy and bidesoxy metabolite formation was QCT < CBX < MEQ < OLA < CYA. In pig liver microsomes, the order shifted slightly to QCT < MEQ < CBX < OLA < CYA. Critically, the study demonstrated an inverse relationship between deoxidation rate and DNA damage: faster deoxidation (higher bidesoxy rate) correlated with lower oxidative stress and reduced DNA damage in porcine primary hepatocytes and HepG2 cells [1]. MEQ's intermediate deoxidation rate places it between the slower-metabolized, more DNA-damaging carbadox and the faster-metabolized, less genotoxic cyadox, providing a mechanistic framework for its moderate genotoxicity profile relative to class extremes.

Drug metabolism Hepatic microsomes Reductive metabolism Structure-toxicity relationship

Pharmacokinetic Differentiation: Rapid Elimination Half-Life and Route-Dependent Bioavailability in Poultry

The pharmacokinetic profile of mequindox was characterized in chickens following intravenous (10 mg/kg), intramuscular (10 mg/kg), and oral (20 mg/kg) administration [1]. After IV dosing, mequindox exhibited a terminal elimination half-life (t1/2λz) of 0.15 ± 0.06 h and a total body clearance (ClB) of 13.57 ± 2.16 L/kg/h—values indicative of extremely rapid systemic elimination [1]. Oral bioavailability was low at 16.6%, with a Cmax of 0.36 ± 0.13 μg/mL and tmax of 0.32 ± 0.12 h. Intramuscular bioavailability, by contrast, reached 89.4% with a Cmax of 3.04 ± 1.32 μg/mL at tmax of 0.08 ± 0.02 h [1]. The parent compound was rapidly transformed to its major metabolite (M), which achieved substantially higher plasma exposure: metabolite AUC0–∞ of 86.39 ± 16.01 μg·h/mL after oral administration versus 0.25 ± 0.10 μg·h/mL for parent MEQ [1]. A species-comparative disposition study demonstrated that 62–71% of a single oral radiolabeled dose was excreted within 24 h across rats, pigs, and chickens, with >92% total excretion within 15 days [2]. These data differentiate MEQ from quinocetone, for which published pharmacokinetic studies in pigs report slow absorption and low oral availability [3].

Pharmacokinetics Bioavailability Withdrawal period Residue depletion

Mequidox Application Scenarios: Where the Evidence Supports Prioritization Over QdNO Analogs


Veterinary Treatment of Swine Dysentery Caused by Treponema hyodysenteriae in Chinese-Approved Markets

Mequindox demonstrates specific, high-potency activity against Treponema hyodysenteriae, the etiological agent of swine dysentery, with reported MIC values of 0.39–1.56 μg/mL [6]. This is substantially lower than its MIC for Escherichia coli (2 μg/mL), indicating a favorable therapeutic window for the target pathogen [6]. In clinical veterinary practice, mequindox administered at 5–10 mg/kg body weight twice daily for 3–5 days, either orally or intramuscularly, has been documented to be more effective than comparator antimicrobials for swine dysentery [6]. In China, where carbadox and olaquindox are unavailable due to regulatory restrictions, mequindox functions as the primary QdNO-class intervention for this indication. The availability of multiple formulation types—including injectable solutions, oral suspensions, and feed-premix powders—further supports its integration into diverse swine health management protocols [5].

Analytical Reference Standard for QdNO Residue Monitoring Method Development

The comprehensive residue depletion study by Huang et al. (2015) identified and characterized 11, 12, and 7 metabolites in rats, chickens, and pigs respectively, designating 3-methyl-2-acetyl quinoxaline (M1) as the marker residue for pigs and chickens [6]. The documented metabolic profile—including the common major metabolites M1, M4 (3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide), and M6 (3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide)—provides a fully characterized analytical framework [6]. For laboratories developing LC-MS/MS or HPLC-based residue monitoring methods for QdNOs in food animal products, mequindox offers the most extensively characterized multi-species metabolite reference data among the currently approved QdNOs, making it the preferred reference compound for method validation and proficiency testing.

Genotoxicity and Metabolism Research: Intermediate-Risk QdNO for Structure-Activity Relationship Studies

Mequindox occupies an intermediate position in the QdNO deoxidation-rate spectrum (QCT < CBX < MEQ < OLA < CYA in rat microsomes), which directly correlates with its moderate DNA-damage potential relative to class extremes [6]. Its well-characterized genotoxicity across five OECD-compliant assays, combined with its intermediate metabolic stability, makes it an optimal reference compound for research programs investigating the relationships among QdNO side-chain chemistry, N→O reduction kinetics, reactive oxygen species generation, and genotoxic outcome [5]. Its continued regulatory approval in China also facilitates procurement for academic and contract research laboratories that cannot legally obtain or handle carbadox or olaquindox.

Aquaculture Antibacterial Research: Lead QdNO Candidate for Marine Pathogen Control Studies

The demonstrated 2- to 16-fold in vitro potency advantage of mequindox over quinocetone against marine bacterial pathogens—including Vibrio splendidus (MIC 4 μg/mL for MEQ vs. 32 μg/mL for QCT) and Pseudoalteromonas nigrifaciens [6]—positions mequindox as the more potent QdNO candidate for aquaculture antibacterial research. Given the increasing economic importance of farmed sea cucumber (Apostichopus japonicus) production in China and the growing challenge of bacterial disease management in mariculture, mequindox's superior potency profile in this context provides a clear selection criterion for research groups evaluating QdNOs for aquatic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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